5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid
Description
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 2-methyl-1,3-thiazol-4-yl moiety. Its molecular formula is C₉H₇NO₂S₂, with a molecular weight of 279.79 g/mol (CAS RN: 215434-25-6) . The compound has been commercially available in varying quantities (e.g., 5g, 1g, 250mg) but is currently listed as discontinued by suppliers such as CymitQuimica .
Properties
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-5-10-7(4-13-5)8-2-6(3-14-8)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXUVNYVLSBNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms. They are known for their diverse biological activities. For example, some thiazoles bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Thiophenes
are a class of organic compounds that contain a ring made up of one sulfur atom and four carbon atoms. They are used in various applications, including research in proteomics.
Biological Activity
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is . The compound features a thiophene ring substituted with a thiazole moiety, which is known for contributing to various biological activities.
Structural Formula:
- SMILES: CC1=NC(=CS1)C2=CC(=CS2)C(=O)O
- InChIKey: TWXUVNYVLSBNHK-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that thiazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound has not been extensively documented in literature; however, related compounds show promising results.
Antimicrobial Activity
Thiazole derivatives have been noted for their antimicrobial properties. For instance, a study on thiazole compounds reported significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 1.95 µg/mL for some derivatives against Staphylococcus spp., indicating strong bioactivity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5-(2-Methyl-1,3-thiazol-4-yl)thiophene derivatives | 1.95 - 15.62 | Strong against Staphylococcus spp. |
Anticancer Activity
Thiazole-containing compounds have been investigated for their anticancer properties. A review highlighted that certain thiazole derivatives demonstrated significant cytotoxicity against cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin . Although specific data on this compound is limited, its structural similarities to other active thiazoles suggest potential anticancer activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications on the thiazole and thiophene rings significantly influence biological activity. Key findings include:
- The presence of electron-donating groups enhances cytotoxicity.
- Substituents at specific positions on the phenyl ring can increase the efficacy against cancer cell lines .
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid exhibit antimicrobial properties. A study demonstrated that thiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar effects. The thiazole ring enhances the interaction with biological targets, making it a candidate for developing new antibiotics or antifungal agents.
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Thiazole-containing compounds have been studied for their ability to induce apoptosis in cancer cell lines. Preliminary studies indicate that derivatives of thiophene can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Organic Electronics
This compound can be utilized in organic electronic devices due to its semiconducting properties. Thiophene derivatives are known for their role in organic photovoltaics and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices enhances charge transport properties and stability, making it suitable for use in flexible electronic applications.
Sensors
The compound's unique electronic properties make it a candidate for sensor applications. Its ability to undergo redox reactions can be exploited in the development of electrochemical sensors for detecting various analytes, including heavy metals and biomolecules. Research into thiophene-based sensors has shown promising results in terms of sensitivity and selectivity.
Plant Growth Regulators
Compounds with thiazole and thiophene moieties have been investigated as plant growth regulators. They can influence plant metabolism and growth patterns, potentially leading to increased crop yields. Studies have shown that these compounds can enhance root development and stress resistance in plants.
Pesticides
The synthesis of novel pesticides based on the structure of this compound is an area of active research. The thiazole ring has been associated with insecticidal activity against various pests. Research is ongoing to optimize these compounds for efficacy and environmental safety.
Case Studies
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Compounds for Comparison
Structural and Pharmacological Differences
Thiophene vs. Pyridine/Piperidine Cores
- The carboxylic acid group may facilitate hydrogen bonding or metal coordination .
- MTEP and MPEP: These feature non-aromatic (piperidine) or pyridine cores, respectively. MTEP’s ethynyl linker enhances rigidity, improving mGlu5 receptor binding , while MPEP’s pyridine and phenylacetylene groups optimize blood-brain barrier penetration for CNS activity .
Functional Group Impact
- Carboxylic Acid vs. Neutral Moieties : The carboxylic acid in the target compound contrasts with MTEP’s piperidine and MPEP’s pyridine, which lack ionizable groups. This difference likely affects solubility, bioavailability, and target selectivity.
- Thiazole Substitution : All compounds share the 2-methyl-1,3-thiazol-4-yl group, suggesting a conserved role in receptor binding (e.g., mGlu5 antagonism via thiazole-mediated hydrophobic interactions) .
Preparation Methods
Reaction Components and Conditions
| Component | Role | Notes |
|---|---|---|
| Alkyl 4-(halo)-2-chloroacetoacetate | Starting material | Alkyl = C1-C6 straight or branched chain |
| Thioacetamide | Thiazole ring nitrogen and sulfur source | Used in molar excess (1.05–2.0 equiv.) |
| Amine base (e.g., triethylamine) | Catalyst and base to promote cyclization and dehydration | Used in molar excess (≥2.5 equiv.) |
| Solvent | Acetonitrile | Reflux temperature for reaction completion |
Reaction Mechanism and Steps
- Step 1: Initial mixing of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide at ambient temperature.
- Step 2: Subsequent addition of amine base (preferably triethylamine) to catalyze cyclization and dehydration.
- Step 3: Heating the mixture to reflux in acetonitrile for approximately one hour to complete the reaction.
- Step 4: Isolation of alkyl 4-halomethyl-2-methylthiazole-5-carboxylate esters.
This two-step process (cyclization followed by dehydration) avoids acid catalysis and provides unexpectedly high yields.
Reaction Conditions Summary Table
| Parameter | Range/Value | Comments |
|---|---|---|
| Thioacetamide equivalents | 1.05 – 2.0 (preferably ~1.2) | Molar excess to ensure complete reaction |
| Amine equivalents | ≥2.0 (optimal ~2.5) | Required for efficient cyclization |
| Temperature | Ambient to reflux (~82 °C) | Reflux in acetonitrile solvent |
| Reaction time | ~1 hour at reflux | Sufficient for completion |
Conversion to this compound
After preparation of the methylthiazole carboxylate ester intermediate, standard hydrolysis methods can be employed to convert the ester to the corresponding carboxylic acid without isolation of the intermediate. This typically involves:
- Acidic or basic hydrolysis under controlled conditions.
- Purification by crystallization or chromatography.
This step is conventional and well-established in heterocyclic chemistry.
Alternative and Green Chemistry Approaches
Recent developments include green and environment-friendly processes for synthesizing related methylthiazole carboxylic acids, involving:
- Catalyzed reactions using less hazardous reagents.
- Use of alternative solvents or solvent-free conditions.
- Improved atom economy and reduced waste generation.
While specific details on the target compound are limited, these approaches suggest future directions for more sustainable synthesis.
Summary Table of Preparation Methods
| Step | Method/Reaction Details | Key Parameters | Yield/Outcome |
|---|---|---|---|
| Formation of 2-methylthiazole-5-carboxylate ester | Reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide and triethylamine in acetonitrile reflux | Thioacetamide (1.2 equiv), triethylamine (≥2.5 equiv), reflux ~1 h | High yield, efficient cyclization and dehydration |
| Hydrolysis of ester to acid | Conventional acidic or basic hydrolysis | Standard hydrolysis conditions | Quantitative conversion to acid |
Research Findings and Practical Notes
- The order of reagent addition is crucial: thioacetamide and alkyl 4-(halo)-2-chloroacetoacetate are mixed first, followed by the base addition.
- Triethylamine is preferred as the amine base for optimal yield.
- The reaction avoids the use of strong acids for dehydration, improving safety and selectivity.
- Reaction monitoring by standard analytical methods (e.g., TLC, HPLC) ensures completion.
- The process is scalable and amenable to industrial synthesis.
Q & A
Q. What are the established synthetic routes for 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-3-carboxylic acid?
The synthesis typically involves multi-step reactions. A common approach is the condensation of 2-methyl-1,3-thiazole derivatives with thiophene precursors under basic conditions (e.g., sodium hydroxide) to form the core scaffold . The Gewald reaction, which utilizes α-cyano esters and sulfur sources, is also applicable for constructing thiophene-3-carboxylic acid derivatives . Post-synthetic modifications, such as hydrolysis of ester intermediates (e.g., ethyl thiophene-3-carboxylate), are often employed to yield the carboxylic acid moiety .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) is critical for confirming the thiophene-thiazole connectivity and substituent positions .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns, especially for intermediates like ethyl esters .
- HPLC or LC-MS ensures purity, particularly when isolating analogs for biological testing .
Q. What are the key solubility and stability considerations for handling this compound in vitro?
The compound’s solubility is pH-dependent due to the carboxylic acid group. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered aqueous media. Stability studies should monitor degradation under UV light and elevated temperatures, as thiazole and thiophene rings may undergo photochemical reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts may enhance regioselectivity in thiazole-thiophene bond formation .
- Temperature control : Reflux in acetic acid (100–120°C) is standard for cyclization steps, but microwave-assisted synthesis can reduce reaction time .
- Purification : Gradient column chromatography or recrystallization from DMF/acetic acid mixtures improves purity .
Q. What strategies resolve contradictory bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?
- Assay standardization : Variability in cell lines (e.g., bacterial vs. mammalian) and endpoint measurements (MIC vs. cytokine inhibition) must be addressed .
- Structural analogs : Compare activity of methyl-thiazole derivatives (e.g., 5-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde) to isolate substituent-specific effects .
- Mechanistic studies : Use kinase inhibition assays or protein binding studies (e.g., SPR) to identify primary targets .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Models the compound’s binding to enzymes (e.g., cyclooxygenase-2) by aligning the carboxylic acid group with active-site residues .
- QSAR : Correlates electronic properties (e.g., logP, HOMO/LUMO) with observed bioactivity to guide structural optimization .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct management : Thiazole-thiophene systems may form sulfoxide byproducts under oxidative conditions; use inert atmospheres or reducing agents .
- Cost-effective intermediates : Replace expensive reagents (e.g., acetoacetanilide) with bulk alternatives without compromising yield .
Methodological Considerations
Q. How to validate the compound’s role in modulating long-term depression (LTD) in neurological models?
- Electrophysiology : Measure LTD in hippocampal slices using field potential recordings, with CPP (NMDA antagonist) as a control .
- Protein expression : Quantify synaptic markers (e.g., GluA1) via Western blotting after compound treatment .
Q. What synthetic modifications enhance the compound’s pharmacokinetic profile?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
